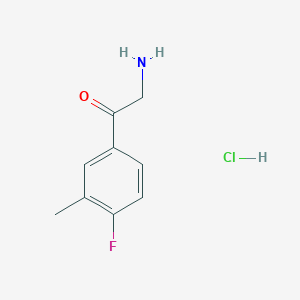

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride

Description

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride is a substituted acetophenone derivative with a fluorine atom at the para position and a methyl group at the meta position of the aromatic ring. The compound features an amino group attached to the ketone carbon, forming a β-aminoketone structure, and is stabilized as a hydrochloride salt.

Properties

IUPAC Name |

2-amino-1-(4-fluoro-3-methylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c1-6-4-7(9(12)5-11)2-3-8(6)10;/h2-4H,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRXMCHRFSPLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride typically involves the following steps:

Bromination: : The starting material, 4-fluoro-3-methylbenzene, undergoes bromination to introduce a bromine atom at the para position.

Nucleophilic Substitution: : The brominated compound is then treated with an amine source, such as ammonia or an amine derivative, to replace the bromine atom with an amino group.

Ketone Formation: : The resulting compound is subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride to introduce the ketone functional group.

Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve reaction efficiency and yield. Large-scale production may also require the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The ketone group can be reduced to form an alcohol.

Substitution: : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: : Nucleophiles such as sodium cyanide (NaCN) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.

Oxidation: : Formation of 2-nitro-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride.

Reduction: : Formation of 2-amino-1-(4-fluoro-3-methylphenyl)ethanol hydrochloride.

Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride is a synthetic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry, biology, and industrial processes. Its unique structure, characterized by an amino group, a ketone functional group, and a fluorinated phenyl ring, allows it to interact with biological systems in meaningful ways.

Medicinal Chemistry

This compound is being explored as a precursor for developing new therapeutic agents. Its structural characteristics enable it to serve as a building block for synthesizing more complex organic compounds that may have pharmacological properties.

- Potential Therapeutic Effects : Research indicates that 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride may exhibit anti-inflammatory and analgesic properties, which are critical in the development of pain management therapies.

Enzyme Inhibition and Receptor Binding Studies

The compound is utilized in studies focusing on enzyme inhibition and receptor binding assays. This application is crucial for understanding how various drugs interact with biological targets, which can lead to the development of more effective pharmaceuticals.

- Mechanism of Action : The compound's amino group allows it to form hydrogen bonds, enhancing its binding affinity to enzymes and receptors. The presence of the fluorine atom may further increase its hydrophobic interactions, modulating biological responses.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of fluorinated analogs similar to this compound against cancer cells. Findings suggest that modifications to the molecular structure can significantly enhance efficacy against cancer cells without the biphasic dose-response seen in other chemotherapeutic agents.

Industrial Applications

In addition to its medicinal uses, 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride is employed in the production of dyes, pigments, and other chemical intermediates. Its versatility makes it valuable in various industrial processes.

Antiproliferative Activity Study

A significant case study focused on fluorinated analogs similar to 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride demonstrated their potential as effective antiproliferative agents against various cancer cell lines. The study highlighted that certain fluorinated compounds exhibited potent activity while minimizing adverse effects typically associated with conventional chemotherapy.

In Vivo Studies

In vivo studies have shown that related compounds can vary significantly in efficacy based on structural modifications. For example, changes involving halogens or electron-donating groups have demonstrated notable impacts on biological activities, including anti-parasitic effects in malaria models .

Mechanism of Action

The mechanism by which 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- Halogen Substitution: Fluorine (F): Introduces strong electron-withdrawing effects, enhancing stability and altering pharmacokinetics (e.g., increased metabolic resistance) .

- Methyl Group (CH₃) : The meta-methyl group in the target compound may sterically hinder enzymatic degradation or modulate receptor interactions compared to unsubstituted analogs .

- Nitro (NO₂) and Hydroxy (OH) Groups: Nitro derivatives exhibit higher reactivity in electrophilic substitutions, while hydroxy groups enhance solubility and hydrogen-bonding capacity .

Physicochemical Properties

- Solubility : Hydroxy-substituted analogs (e.g., 4-OH) show higher aqueous solubility due to polar interactions, whereas bromo- or methyl-substituted derivatives are more lipophilic .

- Stability : Fluorine and nitro groups enhance thermal and oxidative stability, critical for industrial applications .

Biological Activity

Overview

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride, also known by its chemical formula , is a compound that has garnered attention in various biological and medicinal research fields. Its unique structure, characterized by a phenyl ring substituted with a fluorine atom and a methyl group, along with an amino group and a ketone functional group, lends it potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds due to its amino group, while the fluorine atom enhances binding affinity through hydrophobic interactions. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects such as enzyme inhibition and receptor binding .

1. Enzyme Inhibition and Receptor Binding

The compound has been utilized in studies focusing on enzyme inhibition and receptor binding assays. It has shown promise as a building block for synthesizing more complex organic compounds, which can be crucial in drug development .

2. Potential Therapeutic Effects

Research indicates that 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride may possess anti-inflammatory and analgesic properties. Its application in medicinal chemistry is being explored for developing new therapeutic agents targeting various diseases.

Comparative Analysis

To provide context regarding its biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 3,4-Methylenedioxy-N-methylamphetamine (MDMA) | Contains methylenedioxy group | Psychoactive effects |

| Para-fluoroamphetamine (PFA) | Fluorinated phenethylamine | Stimulant properties |

| Para-methoxyamphetamine (PMA) | Methoxy group on the phenyl ring | Stimulant and hallucinogenic effects |

Case Study: Antiproliferative Activity

A study investigated fluorinated analogs similar to 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride, focusing on their antiproliferative effects against cancer cells. The findings indicated that certain fluorinated compounds exhibit potent antiproliferative activity without the biphasic dose-response observed in other chemotherapeutic agents. This suggests that modifications to the molecular structure can significantly enhance efficacy against cancer cells .

In Vivo Studies

In vivo studies have demonstrated that compounds related to 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride can exhibit varying degrees of efficacy depending on their structural modifications. For instance, modifications involving halogens or electron-donating groups in similar phenethylamines have shown significant impacts on their biological activities, including anti-parasitic effects in malaria models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.